

# Application Notes and Protocols for D-Fructose-d2-1 in Mass Spectrometry

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## Compound of Interest

Compound Name: *D-Fructose-d2-1*

Cat. No.: *B12392360*

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This document provides detailed application notes and protocols for the utilization of **D-Fructose-d2-1**, a stable isotope-labeled form of fructose, in mass spectrometry-based research. These protocols are designed to assist researchers in quantitative analysis and metabolic flux studies, offering precise and reliable methodologies.

## Application 1: Quantification of D-Fructose in Biological Samples using Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry, as they can compensate for variations during sample preparation and analysis.

[1][2] **D-Fructose-d2-1** serves as an excellent internal standard for the quantification of endogenous fructose in various biological matrices such as plasma, serum, and cell culture media.[3][4][5]

## Experimental Protocol: Quantification of Fructose in Human Plasma

This protocol describes the quantification of fructose in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with **D-Fructose-d2-1** as an internal standard.

The method involves protein precipitation, derivatization to a more volatile and thermally stable form, and subsequent GC-MS analysis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- **D-Fructose-d2-1**
- Human plasma samples
- Perchloric acid (HClO<sub>4</sub>), 6% (w/v)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), 2M
- Methoxylamine hydrochloride in pyridine
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Anhydrous sodium sulfate
- Ethyl acetate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation and Protein Precipitation:
  - Thaw frozen human plasma samples on ice.
  - To 100 µL of plasma, add 10 µL of **D-Fructose-d2-1** internal standard solution (concentration to be optimized based on expected endogenous fructose levels).
  - Add 200 µL of ice-cold 6% perchloric acid to precipitate proteins.
  - Vortex for 30 seconds and incubate on ice for 10 minutes.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant to a new tube.

- Neutralization and Derivatization:
  - Neutralize the acidic supernatant by adding 2M potassium carbonate dropwise until the pH is approximately 7.
  - Centrifuge to pellet the potassium perchlorate precipitate.
  - Transfer the supernatant to a clean tube and lyophilize to dryness.
  - To the dried residue, add 50  $\mu$ L of methoxylamine hydrochloride in pyridine, vortex, and incubate at 60°C for 60 minutes.
  - Add 50  $\mu$ L of BSTFA with 1% TMCS, vortex, and incubate at 60°C for another 60 minutes to form trimethylsilyl (TMS) derivatives.
- GC-MS Analysis:
  - Inject 1  $\mu$ L of the derivatized sample into the GC-MS system.
  - GC Conditions (example):
    - Inlet temperature: 250°C
    - Carrier gas: Helium at a constant flow rate of 1 mL/min.
    - Oven temperature program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  - MS Conditions (example):
    - Ion source temperature: 230°C
    - Electron ionization (EI) at 70 eV.
    - Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for fructose-TMS and **D-Fructose-d2-1**-TMS derivatives.

Data Analysis:

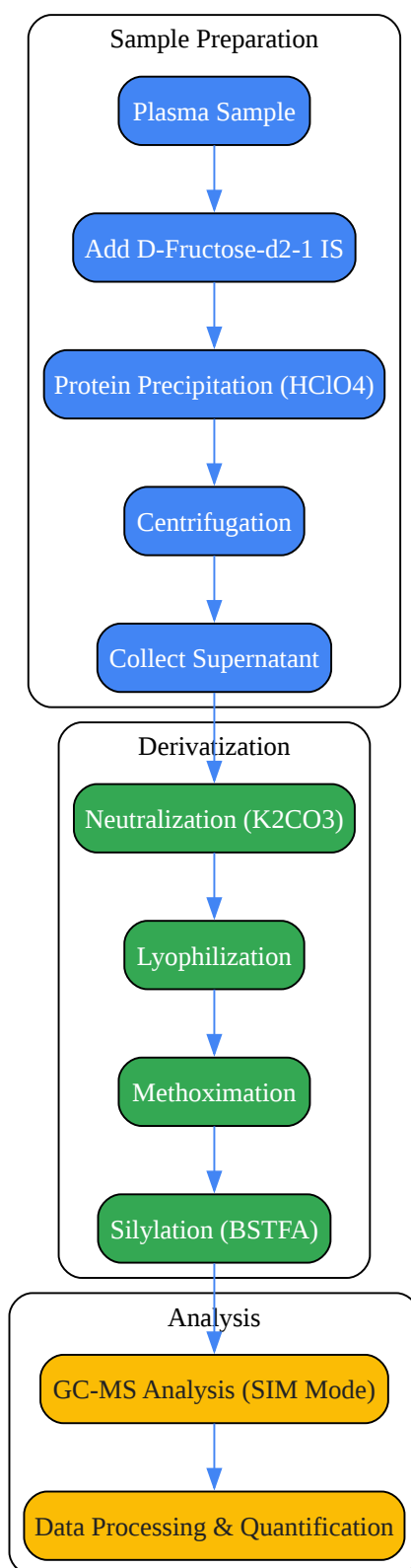
- Monitor specific m/z values for the analyte and the internal standard.
- Calculate the peak area ratio of the endogenous fructose to the **D-Fructose-d2-1** internal standard.
- Generate a calibration curve using known concentrations of fructose standards with a fixed amount of the internal standard.
- Determine the concentration of fructose in the plasma samples by interpolating their peak area ratios from the calibration curve.

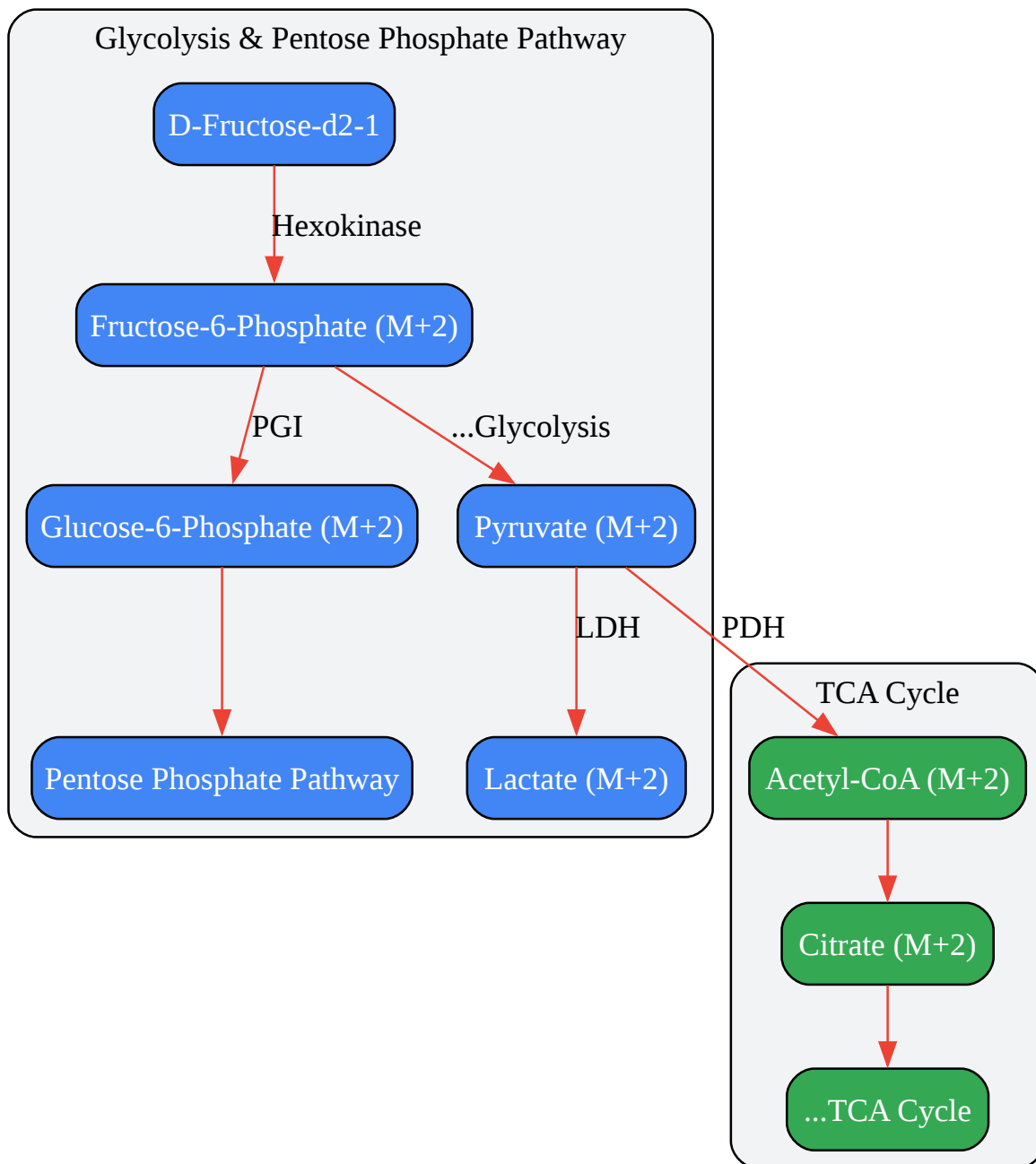
## Quantitative Data Summary

The following table presents representative data from a validation study for the quantification of fructose in human plasma using the described protocol.

Parameter	Value
Linear Range	1 - 500 $\mu$ M
Correlation Coefficient ( $r^2$ )	> 0.995
Limit of Detection (LOD)	0.5 $\mu$ M
Limit of Quantification (LOQ)	1.5 $\mu$ M
Intra-day Precision (%CV)	< 5%
Inter-day Precision (%CV)	< 8%
Accuracy (% Recovery)	95 - 105%

## Experimental Workflow Diagram





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